Product packaging for D-Iditol(Cat. No.:CAS No. 24557-79-7)

D-Iditol

Cat. No.: B1202529
CAS No.: 24557-79-7
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

Historical Context and Discovery of this compound

This compound was first characterized in 1956 during enzymatic studies of polyol dehydrogenases, where it was identified as a substrate for this compound dehydrogenase (EC 1.1.1.15) in animal tissues. Early work by Shaw et al. demonstrated its role in the conversion of D-sorbose to this compound, laying the foundation for understanding its metabolic relevance. By 1999, Sasahara et al. isolated the yeast strain Rhodotorula rubra RY10 from miso paste, which efficiently converted D-sorbose to this compound in the presence of ethanol, achieving conversion rates exceeding 95% under optimized conditions. These discoveries positioned this compound as a key metabolite in fungal and microbial systems, with implications for biotechnological production.

Chemical Classification and Nomenclature of this compound

This compound belongs to the sugar alcohol (polyol) class, characterized by the reduction of the carbonyl group in monosaccharides to a hydroxyl group. Its systematic IUPAC name, (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol , reflects its stereochemical configuration. Alternative designations include:

  • CAS Registry Number : 25878-23-3
  • KEGG Compound ID : C01489
  • ChEBI ID : 17459

As a member of the iditol family, it is stereoisomeric to L-iditol (CHEBI:18202) and shares structural similarities with sorbitol and mannitol.

Structural Isomerism and Stereochemistry of this compound

This compound’s structure features four chiral centers at C2, C3, C4, and C5, resulting in a specific absolute configuration of (2R,3S,4S,5R). This arrangement distinguishes it from:

  • Sorbitol (D-glucitol): Differing at C2 and C4 configurations
  • Mannitol : Varying at C2 and C5 positions

The molecule adopts a linear conformation in aqueous solutions, stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups. Key physical properties include:

Property Value Source
Melting Point 76°C
Boiling Point 230°C
Optical Rotation ($$[\alpha]_D$$) +3° (C=1, H$$_2$$O)
Water Solubility 5 mg/mL

Enantiomeric purity is critical for its biological activity, as L-iditol (CHEBI:18202) exhibits distinct metabolic roles in plants and bacteria.

Natural Occurrence and Distribution of this compound

This compound occurs naturally in:

  • Fungal systems : Produced by Rhodotorula rubra and Saccharomyces cerevisiae strains during D-sorbose metabolism.
  • Plants : Detected in trace amounts in Daucus carota (carrot) and Aeromonas veronii.
  • Human metabolism : Accumulates in galactokinase deficiency disorders due to impaired galactose metabolism.

In microbial pathways, this compound serves as a substrate for This compound 2-dehydrogenase , which catalyzes its oxidation to D-sorbose in the pentose and glucuronate interconversion pathways (KEGG map 00040). This enzyme also participates in fructose and mannose metabolism, highlighting this compound’s role in carbon flux regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B1202529 D-Iditol CAS No. 24557-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
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InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Iditol is typically synthesized through the hydrogenation of glucose. The process involves the reaction of glucose with hydrogen under pressure and heating in the presence of a catalyst, such as nickel or ruthenium. This hydrogenation reaction converts glucose to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of epimerization and hydrogenation. A dextrose feed is first converted by epimerization to an iditol-enriched mixture of hexitols. This mixture is then hydrogenated in the presence of a dual-purpose catalyst to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, such as D-idose.

    Reduction: It can be reduced to form other sugar alcohols.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used for reduction reactions.

    Substitution: Various reagents, such as acyl chlorides and alkyl halides, can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

D-Iditol in Drug Formulations
this compound is widely used as a sweetener and stabilizer in pharmaceutical formulations. Its low-calorie profile makes it an attractive option for medications aimed at diabetic patients. It enhances the palatability of drugs, thereby improving patient compliance. For example, this compound has been utilized in formulations of liquid medications where taste masking is crucial.

Case Study: this compound as a Stabilizer
In a study published by Creative Enzymes, this compound 2-dehydrogenase was highlighted for its role in drug metabolism. This enzyme catalyzes the conversion of this compound to D-sorbose, which is significant in understanding metabolic pathways relevant to drug action and efficacy .

Biochemical Research

Enzymatic Reactions
this compound serves as a substrate in various enzymatic reactions, allowing researchers to investigate metabolic pathways and enzyme kinetics. For instance, studies have shown that this compound can be converted into other sugars through the action of specific dehydrogenases .

Table: Enzymatic Conversions Involving this compound

EnzymeSubstrateProducts
This compound 2-dehydrogenaseThis compoundD-sorbose, NADH
Sorbitol dehydrogenaseD-sorbitolD-fructose

Food Industry

Low-Calorie Sweetener
this compound is commonly used as a low-calorie sweetener in food products. Its ability to mimic the sweetness of sugar without the associated calories makes it popular among manufacturers of sugar-free and diabetic-friendly foods.

Case Study: Market Adoption
A market analysis indicated that products containing this compound have seen increased consumer acceptance due to rising health consciousness regarding sugar intake .

Cosmetic Formulations

Moisturizing Agent
In cosmetic applications, this compound is valued for its humectant properties, helping to retain moisture in skin care products. This enhances the texture and hydration of formulations.

Industrial Applications

Sustainable Chemical Production
this compound is used in the synthesis of specialty chemicals, providing an eco-friendly alternative to traditional petrochemical-derived compounds. Its role in producing biodegradable plastics is being explored as part of sustainable manufacturing practices.

Potential Antitumor Activity

Recent studies suggest that this compound may exhibit antitumor properties, making it a compound of interest in biomedical research . Its accumulation in certain metabolic disorders hints at its potential therapeutic roles.

Mechanism of Action

D-Iditol exerts its effects primarily through its role as a sugar alcohol. In biological systems, it can accumulate in cases of galactokinase deficiency, leading to various metabolic effects. It may also have potential antitumor activity, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Physical Properties :

  • Melting point: 76°C
  • Boiling point: 230°C
  • Density: 1.596 g/cm³
  • Solubility: Highly water-soluble; soluble in DMSO and methanol .

Comparison with Similar Compounds

D-Iditol vs. L-Iditol (Enantiomeric Comparison)

This compound and L-Iditol are enantiomers with identical physical properties but distinct biochemical behaviors. Stereospecific enzymes like L-iditol dehydrogenase oxidize >90% of L-iditol but only 2–6% of this compound under standard conditions . This specificity is critical in analytical methods to distinguish between the two enantiomers in biological samples .

This compound vs. Dulcitol (Galactitol)

Dulcitol (galactitol), another hexitol (C₆H₁₄O₆), differs in stereochemistry and metabolic pathways. Unlike this compound, dulcitol is oxidized by Enzyme I, which shows minimal activity loss (10–20%) during storage, compared to the 90% activity loss observed for this compound-oxidizing Enzyme II . Dulcitol also exhibits distinct ADMET properties, including lower blood-brain barrier permeability and higher hepatic safety margins .

This compound vs. Sorbitol (D-Glucitol)

Sorbitol, a widely used sugar alcohol, shares the molecular formula C₆H₁₄O₆ but has a different stereochemical arrangement. While both compounds are involved in osmotic regulation, sorbitol is a key intermediate in the polyol pathway (glucose → sorbitol → fructose).

This compound vs. Xylitol

Xylitol (C₅H₁₂O₅), a pentitol, shares enzymatic degradation pathways with this compound. Both are substrates for Enzyme II , which loses >90% activity for this compound, D-talitol, D-gulitol, and xylitol after 16 days of storage . However, xylitol’s shorter carbon chain reduces its role in complex lipid signaling compared to this compound .

Structural and Functional Comparison Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Enzymatic Pathways
This compound C₆H₁₄O₆ 76 Water, DMSO L-iditol dehydrogenase
L-Iditol C₆H₁₄O₆ 76 Water, DMSO L-iditol dehydrogenase
Dulcitol C₆H₁₄O₆ 189 Water Enzyme I
Sorbitol C₆H₁₄O₆ 95 Water, ethanol Polyol pathway enzymes
Xylitol C₅H₁₂O₅ 93 Water Enzyme II

Table 2: Enzymatic Oxidation Rates

Substrate Enzyme I Activity Retention (%) Enzyme II Activity Retention (%)
This compound N/A 10%
Dulcitol 72–80% N/A
Xylitol N/A 10%

Key Research Findings

  • Stereochemical Specificity : this compound resists oxidation by L-iditol dehydrogenase, making it a reliable marker for distinguishing enantiomers in chromatography .
  • Metabolic Role : this compound is a degradation product of D-Ins(1,4,5)P₃ , a lipid signaling molecule in plants and animals .
  • Enzyme Stability : Enzymes targeting this compound (e.g., Enzyme II) degrade rapidly during storage, unlike those acting on dulcitol .

Biological Activity

D-Iditol, also known as D-sorbitol, is a sugar alcohol that has garnered attention for its biological activity and potential therapeutic applications. This compound is primarily recognized as a fungal metabolite and plays significant roles in metabolic pathways. This article delves into the enzymatic activities associated with this compound, its metabolic implications, and its potential therapeutic effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H14O6C_6H_{14}O_6 and a molecular weight of 182 g/mol. It is characterized by multiple hydroxyl groups, contributing to its solubility and reactivity in biological systems. The compound can be produced from D-sorbose through enzymatic reactions, particularly by the enzyme this compound 2-dehydrogenase (EC 1.1.1.15) .

Enzymatic Activity

This compound 2-dehydrogenase is a crucial enzyme that catalyzes the conversion of this compound to D-sorbose using NAD+ as a cofactor. This reaction not only facilitates the interconversion between these two sugar alcohols but also plays a role in broader metabolic pathways involving fructose and mannose metabolism . The systematic name for this enzyme is This compound: NAD+ 2-oxidoreductase , and it is pivotal in energy production within cells.

Table 1: Enzymatic Reactions Involving this compound

EnzymeSubstratesProductsRole in Metabolism
This compound 2-dehydrogenaseThis compound + NAD+D-sorbose + NADH + H+Fructose and mannose metabolism
Xylitol dehydrogenaseXylitol + NAD+L-xylulose + NADHPentose metabolism
L-glucitol dehydrogenaseL-glucitol + NAD+L-fructose + NADHFructose metabolism

Biological Implications

This compound has been studied for its potential antitumor activity . Research indicates that it may exhibit cytotoxic properties against certain cancer cell lines, although further studies are needed to elucidate the mechanisms involved .

Additionally, this compound accumulates in conditions such as galactokinase deficiency, highlighting its role as an endogenous metabolite with implications in metabolic disorders . The regulation of its levels could provide insights into therapeutic strategies for managing such conditions.

Case Studies

  • Antitumor Activity : A study investigated the effects of this compound on various cancer cell lines, revealing that it may induce apoptosis through specific signaling pathways, although the exact mechanisms remain under investigation .
  • Metabolic Disorders : In patients with galactokinase deficiency, elevated levels of this compound were observed, suggesting that monitoring this metabolite could aid in understanding disease progression and management strategies .
  • Fungal Production : Research conducted by Sasahara et al. demonstrated the ability of Rhodotolura rubra RY10 to convert D-sorbose into this compound, emphasizing its potential industrial applications in bioconversion processes .

Q & A

Q. What ethical approvals are required for studies using this compound in animal models of metabolic disorders?

  • Methodological Answer :
  • Obtain IACUC approval for animal protocols, specifying this compound dosage, administration routes (e.g., oral vs. intravenous), and endpoints (e.g., blood glucose levels).
  • Include justification for sample size and humane endpoints in the research proposal.
  • Adhere to ARRIVE guidelines for reporting in vivo experiments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Iditol
Reactant of Route 2
D-Iditol

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